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molecular formula C12H17Cl2NO2 B2844815 Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride CAS No. 1391080-08-2

Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride

Cat. No. B2844815
M. Wt: 278.17
InChI Key: VGNDLBCUJMJINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759334B2

Procedure details

To a solution of 4-amino-butyric acid methyl ester hydrochloride (30 g, 1 eq.) in 360 mL of THF were added TEA (67.7 mL, 2.5 eq.), then 3-chlorobenzaldehyde (19 mL, 0.9 eq.) and MgSO4 (35 g, 1.5 eq.). The reaction was stirred at 20° C. for 15 h under nitrogen. 360 mL of MeOH was added then the reaction was cooled to −20° C. NaBH4 (14.75 g, 2 eq.) was added portionwise. The reaction was stirred for 1 h at 0° C. The crude was partially concentrated under reduced pressure at 20° C., filtered and washed with DCM. The filtrate was washed with water and brine. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure at 20° C. The residue, in solution in 1600 mL of Et2O, was treated with 87 mL of HCl 2N in Et2O. A solid was formed, filtrated, washed with Et2O, then pentane and dried to afford 4-(3-chloro-benzylamino)-butyric acid methyl ester hydrochloride (32 g, yield=65%).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
67.7 mL
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
14.75 g
Type
reactant
Reaction Step Four
Name
Quantity
360 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:9])[CH2:5][CH2:6][CH2:7][NH2:8].[Cl:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH:14]=O.[O-]S([O-])(=O)=O.[Mg+2].[BH4-].[Na+]>C1COCC1.CO>[ClH:10].[CH3:2][O:3][C:4](=[O:9])[CH2:5][CH2:6][CH2:7][NH:8][CH2:14][C:13]1[CH:16]=[CH:17][CH:18]=[C:11]([Cl:10])[CH:12]=1 |f:0.1,3.4,5.6,9.10|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
Cl.COC(CCCN)=O
Name
TEA
Quantity
67.7 mL
Type
reactant
Smiles
Name
Quantity
360 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Four
Name
Quantity
14.75 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
360 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 20° C. for 15 h under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to −20° C
STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 h at 0° C
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The crude was partially concentrated under reduced pressure at 20° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with DCM
WASH
Type
WASH
Details
The filtrate was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure at 20° C
ADDITION
Type
ADDITION
Details
The residue, in solution in 1600 mL of Et2O, was treated with 87 mL of HCl 2N in Et2O
CUSTOM
Type
CUSTOM
Details
A solid was formed
FILTRATION
Type
FILTRATION
Details
filtrated
WASH
Type
WASH
Details
washed with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
pentane and dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Cl.COC(CCCNCC1=CC(=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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